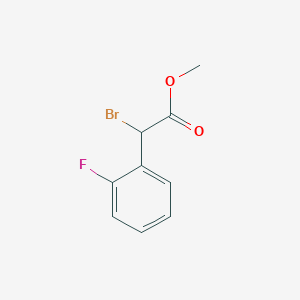

Methyl 2-bromo-2-(2-fluorophenyl)acetate

Description

Methyl 2-bromo-2-(2-fluorophenyl)acetate (CAS: Not explicitly provided in evidence; structurally inferred) is a brominated aromatic ester featuring a fluorine atom at the ortho-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of benzofuran derivatives and other heterocyclic scaffolds used in pharmaceutical research . Its reactivity stems from the electrophilic bromine atom at the α-position, enabling nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

methyl 2-bromo-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILMPHBWGHVZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(2-fluorophenyl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of methyl 2-bromo-2-(2-fluorophenyl)acetate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or amides.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-2-(2-fluorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-fluorophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives. The fluorine atom can influence the compound’s reactivity and stability through its electron-withdrawing effects .

Comparison with Similar Compounds

Structural Variants and Physicochemical Properties

Key structural analogs differ in substituent positions on the phenyl ring or ester groups. Below is a comparative analysis:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine, bromine) enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution.

- Ester Group Influence : Ethyl esters (e.g., Ethyl 2-bromo-2-(4-fluorophenyl)acetate) exhibit higher molecular weights and altered solubility compared to methyl esters .

Biological Activity

Methyl 2-bromo-2-(2-fluorophenyl)acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 2-bromo-2-(2-fluorophenyl)acetate can be characterized by its unique molecular structure, which includes a bromine atom and a fluorinated phenyl group. The presence of these halogenated groups is significant as they often enhance the biological activity of organic compounds.

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Methyl 2-bromo-2-(2-fluorophenyl)acetate | C9H8BrFO2 | 251.06 g/mol | Contains bromine and fluorine substituents |

The biological activity of methyl 2-bromo-2-(2-fluorophenyl)acetate is primarily attributed to its ability to interact with specific biological targets. The compound is believed to undergo nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, leading to the formation of new chemical entities that may exhibit therapeutic effects.

Biochemical Pathways

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that halogenated compounds often exhibit enhanced interactions with bacterial cell membranes, potentially disrupting their integrity.

- Anticancer Activity : Research indicates that methyl 2-bromo-2-(2-fluorophenyl)acetate may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar halogenated compounds reveal critical insights into how structural modifications influence biological activity. For instance, the introduction of electron-withdrawing groups like bromine and fluorine has been shown to enhance the potency against various cancer cell lines.

Notable Findings from SAR Studies

- Bromine Substitution : Compounds with bromine substituents often show increased antimicrobial activity compared to their non-brominated analogs.

- Fluorine Substitution : The presence of fluorine can improve the lipophilicity of compounds, aiding in better membrane permeability and bioavailability.

Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of methyl 2-bromo-2-(2-fluorophenyl)acetate against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

The results indicated that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity Assessment

In vitro assays have demonstrated that methyl 2-bromo-2-(2-fluorophenyl)acetate can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.